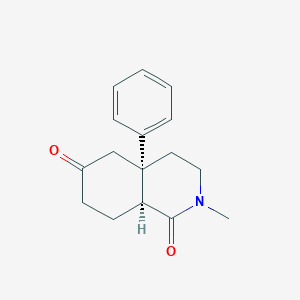
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione is a complex organic compound with a unique structure that includes a hexahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production costs. The industrial methods also focus on ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
科学的研究の応用
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione: shares structural similarities with other hexahydroisoquinoline derivatives, which may have similar or distinct biological activities.
Other similar compounds: include various substituted hexahydroisoquinolines, which differ in the nature and position of substituents on the core structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61210-09-1 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-17-10-9-16(12-5-3-2-4-6-12)11-13(18)7-8-14(16)15(17)19/h2-6,14H,7-11H2,1H3/t14-,16-/m1/s1 |
InChIキー |
DADHFQQTXQNRCB-GDBMZVCRSA-N |
異性体SMILES |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1=O)C3=CC=CC=C3 |
正規SMILES |
CN1CCC2(CC(=O)CCC2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



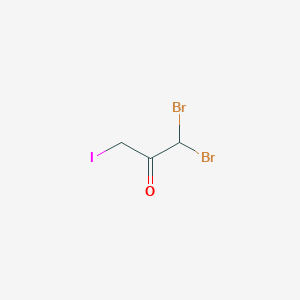
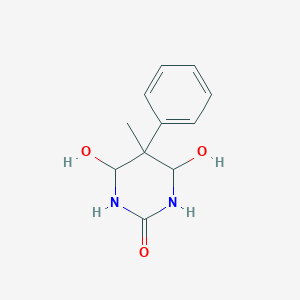
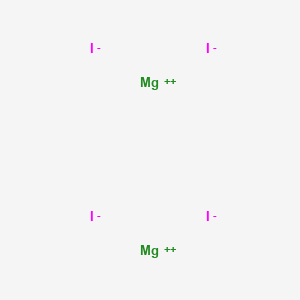
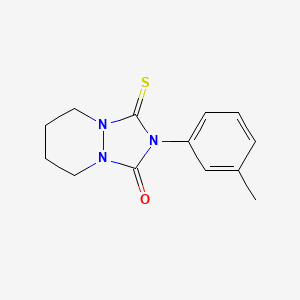
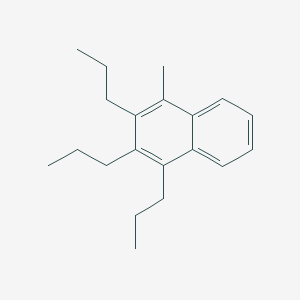
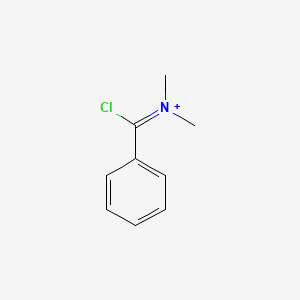
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
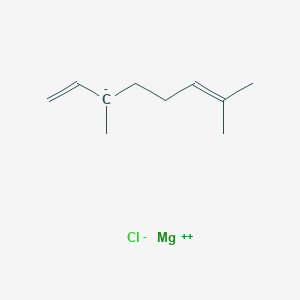

![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)

